

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

CAS No.: 914348-84-8

Cat. No.: B1388882

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2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a fluorinated phenyl ring attached to a thiazole-5-carbaldehyde core. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel therapeutic agents.^{[1][2][3]} The presence of the thiazole ring and the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Given its role in drug synthesis, ensuring the purity, identity, and strength of **2-(3-Fluorophenyl)thiazole-5-carbaldehyde** is not merely a matter of quality control; it is a fundamental requirement for drug safety and efficacy. Regulatory bodies worldwide mandate that analytical procedures used for the quality assessment of pharmaceutical materials be rigorously validated to demonstrate they are fit for their intended purpose.^{[4][5]} This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of validated analytical methods for this critical intermediate, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).^{[4][6][7]}

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for quantifying the main component (assay) and detecting impurities. Its applicability to a wide range of non-volatile and thermally stable organic molecules makes it the primary choice for analyzing **2-(3-Fluorophenyl)thiazole-5-carbaldehyde**.

Causality Behind Experimental Choices

The goal is to develop a stability-indicating HPLC method, meaning it can separate the main compound from its potential degradation products and synthesis-related impurities. A reversed-phase method is the logical starting point. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is more polar. **2-(3-Fluorophenyl)thiazole-5-carbaldehyde**, being a moderately polar molecule, will be retained on the column and can be eluted by a suitable mixture of water and an organic solvent.

- **Column Selection:** A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and selectivity for a broad range of analytes.
- **Mobile Phase Composition:** A gradient of acetonitrile and water is chosen. Acetonitrile often provides lower backpressure and better peak shapes compared to methanol for heterocyclic compounds. A buffer (e.g., ammonium acetate) is used to maintain a constant pH, preventing shifts in retention time and improving peak symmetry.
- **Detection:** The conjugated aromatic system (phenyl and thiazole rings) in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, which is invaluable for peak purity assessment and method development. A primary wavelength of ~254 nm is a logical starting point.

Experimental Protocol: Validated RP-HPLC Method

This protocol describes a self-validating system where system suitability checks are performed before any sample analysis to ensure the chromatographic system is performing adequately.[6]
[8][9]

- Chromatographic System:
 - Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
 - Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
 - Mobile Phase A: 10 mM Ammonium Acetate in Water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μ L.
 - Gradient Program:
 - 0-5 min: 40% B
 - 5-20 min: 40% to 80% B
 - 20-25 min: 80% B
 - 25-26 min: 80% to 40% B
 - 26-30 min: 40% B (re-equilibration)
- Solutions Preparation:
 - Standard Solution: Accurately weigh ~10 mg of **2-(3-Fluorophenyl)thiazole-5-carbaldehyde** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
 - Sample Solution: Prepare the sample solution similarly at the same concentration.

- System Suitability Test (SST):
 - Inject the standard solution six times.
 - Acceptance Criteria:
 - Tailing Factor (T): ≤ 2.0 .
 - Theoretical Plates (N): ≥ 2000 .
 - Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$.[\[7\]](#)
- Analysis Procedure:
 - Once SST criteria are met, inject the sample solutions.
 - Calculate the assay and impurity levels based on the peak areas relative to the standard.

Data Presentation: Summary of HPLC Validation Parameters

The following table summarizes the key validation characteristics for a typical HPLC assay method, as stipulated by ICH Q2(R2) guidelines.[\[4\]](#)[\[5\]](#)[\[10\]](#)



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Pillar 2: Orthogonal Techniques for Confirmation and Characterization

While HPLC is excellent for quantification, relying on a single method is insufficient. Orthogonal methods, which separate compounds based on different chemical principles, are essential for comprehensive analysis and structural confirmation.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for identifying and quantifying volatile and thermally stable compounds. While the target aldehyde is likely amenable to GC, derivatization can sometimes improve performance.[\[11\]](#)

- Principle: GC separates analytes based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[\[12\]](#)[\[13\]](#)
- Justification: GC-MS provides an orthogonal separation to HPLC. Its primary strength is the definitive identification of impurities by comparing their mass spectra to libraries or interpreting fragmentation patterns. This is invaluable for investigating unknown peaks observed in the HPLC chromatogram.
- Chromatographic System:
 - Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Mode: Split (e.g., 20:1).
 - Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

- MS Transfer Line: 280 °C.
- Ion Source: 230 °C.
- Mass Range: 40-450 amu.
- Sample Preparation:
 - Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and confirmation. It is non-destructive and can also be used for quantitative analysis (qNMR).

- Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of ^1H , ^{13}C , and ^{19}F nuclei in a magnetic field, one can deduce the precise connectivity and chemical environment of atoms in a molecule.[\[14\]](#)
- Justification: For an intermediate like **2-(3-Fluorophenyl)thiazole-5-carbaldehyde**, NMR is essential to:
 - Confirm Identity: Unequivocally verify the structure of the final product and any isolated impurities.[\[15\]](#)[\[16\]](#)[\[17\]](#)
 - Detect Structural Isomers: Distinguish between isomers (e.g., 2-(2-fluorophenyl) or 2-(4-fluorophenyl) analogs) that might be difficult to separate chromatographically.[\[18\]](#)[\[19\]](#)
 - Quantitative Analysis (qNMR): Determine the purity of a sample against a certified internal standard without needing a reference standard of the analyte itself.
- Aldehyde Proton (-CHO): A singlet at ~9.8-10.2 ppm.
- Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring, likely around 8.0-8.5 ppm.

- Fluorophenyl Protons: A complex multiplet pattern between 7.0-8.0 ppm, characteristic of a 1,3-disubstituted benzene ring with fluorine coupling.

Comparison of Primary Analytical Methods



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Visualizations: Workflows and Logic

HPLC-UV Analytical Workflow



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Caption: A typical workflow for quantitative analysis using HPLC-UV.

Analytical Method Validation Logic



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Caption: Interrelationship of core parameters in analytical method validation.

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